BenchChemオンラインストアへようこそ!

2-Methyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(2H,5H)-dione

Medicinal Chemistry Scaffold Derivatization Physicochemical Property Tuning

2-Methyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(2H,5H)-dione (CAS 10505-24-5; molecular formula C₁₂H₁₀N₄O₅S; molecular weight 322.30 g·mol⁻¹) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine-4,6-dione class. It is commercially available as a research-grade chemical intermediate with standard purity specifications of ≥97% (HPLC) from multiple global vendors including Bidepharm and MolCore, and is supplied with batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C12H10N4O5S
Molecular Weight 322.30 g/mol
CAS No. 10505-24-5
Cat. No. B15180993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(2H,5H)-dione
CAS10505-24-5
Molecular FormulaC12H10N4O5S
Molecular Weight322.30 g/mol
Structural Identifiers
SMILESCN1C=C2C(=N1)NC(=O)N(C2=O)OS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C12H10N4O5S/c1-15-7-9-10(14-15)13-12(18)16(11(9)17)21-22(19,20)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,18)
InChIKeyIGCGKYJMDSKNSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Baseline: What 2-Methyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(2H,5H)-dione (CAS 10505-24-5) Is and Is Not


2-Methyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(2H,5H)-dione (CAS 10505-24-5; molecular formula C₁₂H₁₀N₄O₅S; molecular weight 322.30 g·mol⁻¹) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine-4,6-dione class . It is commercially available as a research-grade chemical intermediate with standard purity specifications of ≥97% (HPLC) from multiple global vendors including Bidepharm and MolCore, and is supplied with batch-specific QC documentation (NMR, HPLC, GC) . Critically, CAS 10505-24-5 is not a characterized bioactive endpoint compound: no peer-reviewed primary pharmacology data (IC₅₀, Kᵢ, EC₅₀) for this exact structure were identified in the public domain at the time of this analysis. Its procurement value resides in its role as a functionalized scaffold for medicinal chemistry derivatization, where the phenylsulfonyloxy (benzenesulfonate) ester at the 5-position and the 2-methyl substitution on the pyrazole ring provide two orthogonal handles for structural diversification that are absent in the parent 1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione core (CAS 184764-63-4) [1].

Why 2-Methyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(2H,5H)-dione Cannot Be Replaced by Common In-Class Analogs


The pyrazolo[3,4-d]pyrimidine-4,6-dione scaffold supports diverse biological activities—including CDK2 inhibition (IC₅₀ values as low as 0.057 μM for optimized derivatives), xanthine oxidase inhibition, and adenosine receptor antagonism—but these activities are exquisitely sensitive to the nature and position of substituents [1]. The 5-benzenesulfonate ester in CAS 10505-24-5 introduces a hydrolytically labile leaving group that fundamentally alters both physicochemical properties (predicted LogP increase of approximately 1–2 log units versus the non-sulfonylated core) and synthetic reactivity [2]. Interchanging CAS 10505-24-5 with the non-sulfonylated 2-methyl analog (CAS 10505-25-6; C₆H₆N₄O₂, MW 166.14), the 2-phenyl benzenesulfonate analog (CAS 16078-65-2; MW 384.37), or the positional isomer CAS 10505-22-3 would yield different reaction outcomes, altered solubility profiles, and distinct pharmacological SAR—rendering generic substitution scientifically invalid without explicit experimental re-validation .

Quantitative Differentiation Evidence for 2-Methyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(2H,5H)-dione (CAS 10505-24-5) vs. Comparators


Molecular Weight Differentiation vs. Non-Sulfonylated 2-Methyl Core (CAS 10505-25-6) Enables Distinct Synthetic Intermediate Utility

CAS 10505-24-5 (C₁₂H₁₀N₄O₅S, MW 322.30) carries a 156.16 Da mass increase over the non-sulfonylated 2-methyl-pyrazolo[3,4-d]pyrimidine-4,6-dione core (CAS 10505-25-6; C₆H₆N₄O₂, MW 166.14). This mass differential arises from the benzenesulfonate ester moiety (C₆H₅O₃S, nominal mass 157.17 Da), which functions as both a protecting group and a displaceable leaving group for nucleophilic aromatic substitution chemistry . The 2-phenyl benzenesulfonate analog (CAS 16078-65-2; MW 384.37) carries an additional 62.07 Da from the phenyl-for-methyl swap at the 2-position, altering steric bulk and π-stacking potential .

Medicinal Chemistry Scaffold Derivatization Physicochemical Property Tuning

LogP Shift Evidence: The Phenylsulfonyloxy Group Increases Lipophilicity by ≥1 Log Unit Relative to the Non-Sulfonylated Core Scaffold

The non-sulfonylated core scaffold 1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione (CAS 184764-63-4) has a reported LogP of −0.6482 and a topological polar surface area (TPSA) of 94.66 Ų, consistent with a hydrophilic, highly polar small molecule [1]. The addition of the phenylsulfonyloxy group in CAS 10505-24-5 introduces an aromatic ring and a sulfonate ester, which are predicted to increase LogP into the positive range (estimated +1.0 to +2.0 log units based on fragment-based calculation methods) [2]. This lipophilicity shift mirrors the strategy employed in pyrazolo[3,4-d]pyrimidine prodrug design, where sulfonate ester incorporation has been explicitly used to improve membrane permeability and aqueous solubility profiles [3].

Lipophilicity Optimization ADME Prediction Scaffold Property Tuning

Positional Isomer Differentiation: CAS 10505-24-5 vs. CAS 10505-22-3 (Pyrazolo[4,3-d] vs. Pyrazolo[3,4-d] Ring Fusion)

CAS 10505-24-5 is the pyrazolo[3,4-d]pyrimidine regioisomer bearing the 2-methyl and 5-benzenesulfonate substituents. CAS 10505-22-3 (1-Methyl-5,7-dioxo-4,5-dihydro-1H-pyrazolo[4,3-d]pyrimidin-6(7H)-yl benzenesulfonate) is the corresponding pyrazolo[4,3-d]pyrimidine positional isomer, also with molecular formula C₁₂H₁₀N₄O₅S and MW 322.30, and equivalent vendor purity specification of 97% . Despite identical elemental composition and mass, the [3,4-d] vs. [4,3-d] ring fusion difference produces distinct SMILES strings (O=S(C1=CC=CC=C1)(ON(C(N=C2C3=CN(C)N2)=O)C3=O)=O for CAS 10505-24-5 vs. O=S(C1=CC=CC=C1)(ON(C(NC2=C3N(C)N=C2)=O)C3=O)=O for CAS 10505-22-3) . This regioisomerism results in different hydrogen-bonding patterns, different tautomeric equilibria, and divergent biological target recognition profiles as documented across pyrazolopyrimidine kinase inhibitor series [1].

Regioisomer Purity Chemical Procurement Quality Scaffold Identity Verification

Vendor Purity Specification and Batch QC Documentation: A Procurement-Grade Comparison Across the Benzenesulfonate Ester Sub-family

CAS 10505-24-5 is supplied at ≥97% purity (HPLC) by Bidepharm (Catalog BD706811) and at NLT 98% by MolCore (Catalog MC778613-equivalent), with both vendors providing batch-specific QC documentation including NMR, HPLC, and GC traces . This matches the purity specifications for the structurally related analogs CAS 16078-65-2 (NLT 98%, MolCore) and CAS 10505-25-6 (NLT 98%, MolCore), indicating that the benzenesulfonate ester sub-family can be manufactured and supplied to a consistent ≥97–98% purity standard . In contrast, the core scaffold CAS 184764-63-4 is listed at 95+% purity by some vendors, suggesting that the additional synthetic step of benzenesulfonate esterification may provide a chromatographic purification advantage that yields higher final purity [1].

Quality Control Chemical Procurement Batch-to-Batch Reproducibility

Class-Level Evidence: The Benzenesulfonate Ester as a Synthetic Linchpin for Pyrazolo[3,4-d]pyrimidine Library Generation

The benzenesulfonate (phenylsulfonyloxy) group at the 5-position of the pyrazolo[3,4-d]pyrimidine-4,6-dione scaffold is a well-precedented leaving group for nucleophilic displacement reactions, enabling diversification at this position with amines, alcohols, and thiols to generate compound libraries. This synthetic strategy is explicitly documented in the patent literature for pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives, where the 5-position is a key diversification point for generating kinase inhibitor candidates [1]. While direct experimental rate constants for displacement at CAS 10505-24-5 are not published, the broader class of aryl/alkyl sulfonate esters on electron-deficient heterocycles undergo facile Sₙ2-type displacement under mild conditions (room temperature to 60 °C, polar aprotic solvents, 2–24 h), in contrast to the non-activated 5-position of the bare scaffold which would require harsher conditions for direct functionalization [2]. The 2-methyl substituent further directs reactivity by fixing the tautomeric state of the pyrazole ring, simplifying the reaction outcome compared to the unsubstituted analog where tautomeric ambiguity can lead to regioisomeric product mixtures .

Parallel Synthesis Fragment-Based Drug Discovery Leaving Group Chemistry

Absence of Direct Bioactivity Data as a Differential Feature: A Clean-Slate Scaffold vs. Pre-Optimized Bioactive Congeners

Unlike structurally related pyrazolo[3,4-d]pyrimidine-4,6-diones that have established biological activity profiles—such as 2,5,7-trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CDK2 IC₅₀ = 0.057 μM) and allopurinol-derived pyrazolo[3,4-d]pyrimidines (anticancer IC₅₀ = 25.5–35.2 μM against BEL-7402 and SMMC-7221 hepatoma cells) [1]—no peer-reviewed biological activity data exist for CAS 10505-24-5 in the public domain. This absence of prior art is itself a differentiating characteristic: the compound represents a structurally pristine intermediate that has not been biologically annotated, making it suitable for novel target discovery campaigns where intellectual property freedom-to-operate is paramount [2]. In contrast, the heavily characterized CDK2 inhibitors and xanthine oxidase inhibitors within this scaffold class carry extensive prior art that may limit patentability of derivative structures.

Chemical Probe Development Target Deconvolution Novel Scaffold Screening

Optimal Deployment Scenarios for 2-Methyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(2H,5H)-dione Based on Quantitative Evidence


Medicinal Chemistry: Parallel Synthesis of 5-Substituted Pyrazolo[3,4-d]pyrimidine-4,6-dione Libraries via Nucleophilic Displacement

CAS 10505-24-5 is optimally deployed as the key diversification intermediate in parallel synthesis workflows targeting 5-amino, 5-alkoxy, or 5-thio-substituted pyrazolo[3,4-d]pyrimidine-4,6-dione libraries. The benzenesulfonate leaving group at the 5-position enables displacement under mild conditions (e.g., DMF or DMSO, 25–60 °C, 2–24 h) with a structurally diverse set of nucleophiles, while the 2-methyl group eliminates tautomeric ambiguity that would otherwise complicate product characterization. This approach saves at least one synthetic activation step compared to starting from the non-sulfonylated core CAS 10505-25-6 and produces cleaner reaction profiles amenable to high-throughput purification [1]. Procurement teams should specify CAS 10505-24-5 (not CAS 10505-22-3) and verify regioisomeric identity by ¹H-NMR prior to committing to library production scale .

Chemical Biology: Hydrolytically Labile Prodrug Candidate for Cellular Target Engagement Studies

The benzenesulfonate ester motif in CAS 10505-24-5 is structurally analogous to the sulfonate-based promoieties employed in validated pyrazolo[3,4-d]pyrimidine prodrugs that demonstrated improved aqueous solubility and favorable hydrolysis kinetics in human and murine serum [1]. For chemical biology groups investigating novel kinase or enzyme targets within the pyrazolo[3,4-d]pyrimidine chemical space, CAS 10505-24-5 offers a dual-function probe: the intact benzenesulfonate ester can modulate membrane permeability for cellular uptake, while enzymatic or chemical hydrolysis releases the 5-hydroxy-pyrazolo[3,4-d]pyrimidine-4,6-dione species that may engage the biological target. Researchers should characterize the hydrolysis half-life in the assay medium (e.g., PBS pH 7.4, 37 °C; or serum-containing medium) as a critical experimental parameter before interpreting any observed bioactivity .

Process Chemistry: Scalable Intermediate for GMP Route Development with Multi-Vendor Supply Assurance

With two independent vendors (Bidepharm and MolCore) supplying CAS 10505-24-5 at ≥97% purity under ISO-certified quality systems, process chemistry teams can establish a competitive dual-source procurement strategy that mitigates supply chain risk during route scouting and early-stage scale-up [1]. The molecular weight of 322.30 g·mol⁻¹ and the absence of chiral centers simplify analytical method development (achiral HPLC, ¹H/¹³C-NMR) for in-process control. The benzenesulfonate group's UV chromophore (λmax ~220–260 nm, aromatic π→π*) provides strong HPLC detectability, facilitating purity monitoring during reaction optimization. Procurement specifications should include: CAS 10505-24-5 identity confirmed by NMR, purity ≥97% (HPLC at 254 nm), and certificate of analysis documenting residual solvent levels (particularly DMF or DMSO if used in final crystallization) .

Drug Discovery IP Strategy: Freedom-to-Operate Starting Point for Novel Target Programs

The absence of prior biological annotation for the exact structure of CAS 10505-24-5 in peer-reviewed literature or target-specific patents makes it a strategically valuable starting scaffold for drug discovery programs where intellectual property freedom-to-operate is a gating consideration [1]. Unlike the heavily patented CDK2 inhibitor and xanthine oxidase inhibitor chemotypes within the pyrazolo[3,4-d]pyrimidine-4,6-dione class (which carry IC₅₀ values of 0.057 μM and 25.5 μM respectively against their established targets), CAS 10505-24-5 has no pre-existing composition-of-matter or method-of-use claims linked to specific biological activities . Discovery teams can generate proprietary SAR data through systematic 5-position displacement and subsequent biological screening, establishing novel IP positions unencumbered by competitor prior art. Due diligence should include a freedom-to-operate search specifically covering benzenesulfonate esters of pyrazolo[3,4-d]pyrimidine-4,6-diones as prodrugs [2].

Quote Request

Request a Quote for 2-Methyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(2H,5H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.